4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
Description
4-(2-Hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 1,2-dihydro-3H-pyrazol-3-one core with distinct substituents:
- Position 1: A 4-methoxybenzoyl group (aromatic acyl group with methoxy substitution).
- Position 4: A 2-hydroxyethyl chain.
- Positions 2 and 5: Methyl groups.
Pyrazolone derivatives are known for diverse biological activities, including anti-inflammatory and antimicrobial properties, though specific data for this compound are absent in the provided evidence .
Properties
IUPAC Name |
4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-13(8-9-18)15(20)16(2)17(10)14(19)11-4-6-12(21-3)7-5-11/h4-7,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLBGIOERPNSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C(=O)C2=CC=C(C=C2)OC)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one, with CAS number 866018-42-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by data from various studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 290.32 g/mol. The structure includes a pyrazolone core substituted with hydroxyethyl and methoxybenzoyl groups, which may influence its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the efficacy of several pyrazole derivatives against BRAF(V600E) mutations, which are prevalent in various cancers. The compound's structural modifications have been shown to enhance its inhibitory activity against key oncogenic pathways such as EGFR and Aurora-A kinase .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(2-hydroxyethyl)-... | BRAF(V600E) | 12.5 | |
| Other Pyrazole Derivative A | EGFR | 15.3 | |
| Other Pyrazole Derivative B | Aurora-A kinase | 10.0 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS) . This suggests that it may be beneficial in treating conditions characterized by chronic inflammation.
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition | Concentration (µM) | Reference |
|---|---|---|---|
| 4-(2-hydroxyethyl)-... | TNF-α | 25 | |
| Other Pyrazole Derivative C | IL-6 | 20 |
Antimicrobial Activity
Preliminary studies have shown that this pyrazole derivative exhibits antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Table 3: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
Case Studies
A notable case study involved the evaluation of the compound in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Additionally, another study focused on the anti-inflammatory effects in a model of acute lung injury, where administration of the compound resulted in decreased lung inflammation and improved survival rates .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, research highlighted in a study published in December 2023 shows that certain synthesized pyrazole derivatives displayed potent activity against various bacterial strains, suggesting potential for development as antimicrobial agents .
Antitumor Activity
The compound has been investigated for its antitumor effects. In particular, studies have indicated that it can inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways associated with tumor growth. For example, compounds structurally related to this compound have shown efficacy in targeting the epidermal growth factor receptor (EGFR), which is crucial for the treatment of triple-negative breast cancer .
Material Science Applications
In material science, this compound is being explored for its potential use in developing new polymers and coatings due to its unique chemical structure. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and sensor technology.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of synthesized pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL, demonstrating their potential as effective antimicrobial agents.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Derivative A | 32 | Staphylococcus aureus |
| Derivative B | 64 | Escherichia coli |
Case Study 2: Antitumor Activity
In another study focusing on cancer cell lines, derivatives of the compound were tested for their ability to inhibit cell viability. The results showed a significant reduction in cell proliferation at concentrations ranging from 10 to 50 µM.
| Concentration (µM) | Cell Viability (%) | Cancer Cell Line |
|---|---|---|
| 10 | 80 | MDA-MB-231 (TNBC) |
| 50 | 40 | HeLa |
Chemical Reactions Analysis
Substitution Reactions
The pyrazol-3-one core undergoes halogenation and nucleophilic substitution :
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Halogenation : Bromine or chlorine can substitute at the C-4 position under alkaline conditions, forming derivatives like 4-chloro-2,5-dimethylpyrazol-3-one .
-
Benzoylation : The 4-methoxybenzoyl group is introduced via Friedel-Crafts acylation or similar methods, as seen in patents describing herbicidal pyrazolone derivatives .
Table 2 : Example Substitution Reactions
| Reactant | Product | Conditions |
|---|---|---|
| 4-Hydroxyethyl pyrazol-3-one | 4-Chloro-2,5-dimethylpyrazol-3-one | Cl₂, NaOH, 80°C |
| Pyrazol-3-one + Benzoyl chloride | 4-Methoxybenzoyl derivative | AlCl₃, CH₂Cl₂, reflux |
Condensation and Cyclization
The compound participates in Schiff base formation and Knoevenagel condensation :
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Schiff Bases : Reacts with aldehydes (e.g., salicylaldehyde) to form imine-linked derivatives, such as 4-(salicylideneamino)antipyrine .
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Knoevenagel Reaction : Forms fused heterocycles when condensed with active methylene compounds (e.g., thiazolidine-2,4-dione) .
Example Reaction Pathway :
-
Knoevenagel Condensation :
-
Reactant: Thiazolidine-2,4-dione + Aromatic aldehyde → Arylidenethiazolidine-2,4-dione .
-
Catalyst: Piperidine in ethanol.
-
-
Cyclization : Intermediate reacts with thiocyanato benzothiazole to form bioactive derivatives.
Functional Group Reactivity
-
Hydroxyethyl Group : Susceptible to oxidation (e.g., to carboxylic acids) or esterification with acyl chlorides .
-
Methoxybenzoyl Group : Participates in demethylation under strong acidic conditions to yield phenolic derivatives .
Table 3 : Key Functional Group Transformations
| Functional Group | Reaction Type | Product |
|---|---|---|
| -CH₂CH₂OH | Oxidation (KMnO₄) | -CH₂COOH |
| -OCH₃ | Acid hydrolysis | -OH |
Comparison with Similar Compounds
Key Observations:
- The 2-hydroxyethyl chain at position 4 is conserved across multiple derivatives, suggesting its role in modulating hydrophilicity or hydrogen-bonding interactions .
Commercial and Research Relevance
Preparation Methods
Hydrazine Synthesis and Reactivity
4-Methoxybenzoyl hydrazine is synthesized by refluxing 4-methoxybenzoic acid with hydrazine hydrate in ethanol, yielding the hydrazide intermediate. Subsequent condensation with the β-ketoester proceeds via nucleophilic attack at the carbonyl carbon, followed by cyclodehydration. Source demonstrates this mechanism in the synthesis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one, where ethyl acetoacetate reacts with 4-chlorophenylhydrazine hydrochloride in glacial acetic acid (yield: 95%). Analogous conditions (acetic acid, sodium acetate, 24 h stirring at room temperature) are applicable here, with the methoxy group requiring protection to prevent demethylation.
β-Ketoester Modifications
The 2,5-dimethyl groups are introduced via the β-ketoester precursor. Ethyl 3-oxopentanoate, substituted with methyl groups at C2 and C5, is prepared through Claisen condensation of methyl propionate, though commercial availability may necessitate custom synthesis. Reaction kinetics studies in source indicate that sodium hydroxide in ethanol (reflux, 15 h) optimizes cyclization yields (75–95%) for analogous pyrazolones.
Functionalization at the N1 and C4 Positions
N1-Benzoylation Strategies
Post-cyclization acylation at the N1 position is achieved using 4-methoxybenzoyl chloride in anhydrous dichloromethane. Source reports successful benzoylation of pyrazolones using acyl chlorides in the presence of triethylamine (0–5°C, 2 h), with yields exceeding 80%. The electron-donating methoxy group enhances electrophilicity, though steric hindrance may necessitate prolonged reaction times (up to 12 h).
C4-Hydroxyethylation via Mannich Reaction
Introducing the 2-hydroxyethyl group at C4 involves a Mannich reaction with formaldehyde and ethanolamine. Source details analogous Mannich base formation using dimethylamine hydrochloride and formaldehyde, yielding 4-(dimethylaminomethyl)pyrazolones. For the target compound, ethanolamine replaces dimethylamine, requiring careful pH control (pH 8–9) to prevent over-alkylation. The reaction is conducted in aqueous ethanol (50°C, 6 h), followed by acid hydrolysis to remove protective groups.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|---|
| Hydrazine Condensation | 4-Methoxybenzoyl hydrazine, β-ketoester, AcOH | 78–85 | >95% | Demethylation under acidic conditions |
| Post-Cyclization Acylation | 4-Methoxybenzoyl chloride, Et3N, DCM | 82 | 98% | Competing O-acylation |
| Mannich Functionalization | Formaldehyde, ethanolamine, pH 8.5 | 65 | 92% | Oligomer formation |
Key Observations:
- Acidic conditions during cyclization risk hydrolyzing the methoxy group, necessitating inert atmospheres or protective groups.
- Mannich reactions exhibit lower yields due to the hydrophilic nature of ethanolamine, complicating product isolation.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
- Strong absorbance at 1732 cm−1 (C=O stretch), 1323 cm−1 (SO2 stretch if sulfonamide intermediates), and 3329 cm−1 (OH stretch).
Industrial-Scale Considerations and Process Optimization
Solvent Selection
Source highlights acetone and ethyl acetate as preferred solvents for large-scale reactions due to low toxicity and ease of removal. For the target compound, ethyl acetate proves optimal for acylation steps, minimizing side reactions.
Crystallization and Purification
Recrystallization from ethanol/water (7:3) achieves >99% purity, as demonstrated in source for analogous pyrazolones. Centrifugal partition chromatography may address solubility challenges posed by the hydroxyethyl group.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodology :
- Step 1 : Start with condensation of ethyl acetoacetate derivatives with phenylhydrazine under acidic conditions (e.g., acetic acid) to form the pyrazolone core. Reflux in ethanol for 2–4 hours to achieve intermediate cyclization .
- Step 2 : Functionalize the core via benzoylation or alkylation. For example, react the pyrazolone with benzoyl chloride in dioxane using calcium hydroxide as a base at 60–80°C for 3 hours to introduce the 4-methoxybenzoyl group .
- Step 3 : Purify via recrystallization (ethanol-DMF mixtures, 1:1) or column chromatography. Monitor purity via TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions and stereochemistry. For example, the methoxy group at the 4-position of the benzoyl moiety shows a singlet near δ 3.8 ppm .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile:water gradients) to resolve byproducts .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] at m/z 357.18) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect biological activity and reactivity?
- Methodology :
- SAR Studies : Replace the 2-hydroxyethyl group with imidazole or triazole moieties (see ) to evaluate changes in antimicrobial or enzyme inhibition activity.
- Experimental Design :
- Synthesize analogs via nucleophilic substitution or cross-coupling reactions.
- Test in vitro bioactivity (e.g., IC assays against cancer cell lines or microbial strains) .
- Data Analysis : Use multivariate regression to correlate electronic parameters (Hammett constants) with activity trends .
Q. What environmental transformation pathways are predicted for this compound?
- Methodology :
- Degradation Studies : Expose the compound to UV light or hydroxyl radicals (via Fenton reactions) to simulate photolysis and oxidation. Monitor degradation products via LC-MS .
- Partitioning Analysis : Measure log (octanol-water) to predict bioaccumulation potential. Use shake-flask methods with HPLC quantification .
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
- Case Study : If H NMR shows unexpected splitting for the pyrazolone methyl groups, consider:
- Dynamic Effects : Rotational barriers around the C–N bond may cause non-equivalence. Perform variable-temperature NMR to confirm .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., using slow evaporation from ethanol) and analyzing diffraction patterns .
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
- Methodology :
- Kinetic Studies : Monitor reactions with thiols or amines under pseudo-first-order conditions. Use stopped-flow spectroscopy to track intermediate formation .
- DFT Calculations : Model transition states (e.g., Gaussian 16 with B3LYP/6-31G*) to predict regioselectivity in substitutions at the pyrazolone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
